4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-methoxyethyl)benzamide
Description
4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-methoxyethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
IUPAC Name |
4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-18-6-12-23(13-7-18)32(29,30)27(22-5-3-4-21(25)16-22)17-19-8-10-20(11-9-19)24(28)26-14-15-31-2/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMPUPZJCRMEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)NCCOC)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-chloroaniline under basic conditions to form the sulfonyl chloride intermediate.
Coupling reaction: The intermediate is then coupled with 4-aminobenzyl alcohol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the sulfonamide linkage.
Amidation: The final step involves the reaction of the sulfonamide with 2-methoxyethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may inhibit or activate specific signaling pathways, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but with two chlorine atoms on the aniline ring.
Fluconazole Related Compounds: Share some structural similarities but differ in functional groups and applications.
Allopurinol Related Compounds: Similar in having a benzamide core but differ in their specific substituents and biological activities.
Uniqueness
4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-methoxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in closely related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
